![molecular formula C21H22F2N4O4 B5156581 4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE](/img/structure/B5156581.png)
4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a fluorobenzoyl piperazine and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Fluorobenzoyl Piperazine: This step involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Nitration of the Phenyl Ring: The next step involves nitration of the phenyl ring using a nitrating agent like fuming nitric acid.
Coupling with Morpholine: Finally, the nitrophenyl group is coupled with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of fluorinated aromatic compounds with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets in biological systems. The fluorobenzoyl piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
- 1,2-bis(4-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)ethane-1,2-dione
Uniqueness
4-{2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVQLCDERLBMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol](/img/structure/B5156501.png)
![N4,N6-BIS[(4-METHOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B5156502.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5156513.png)
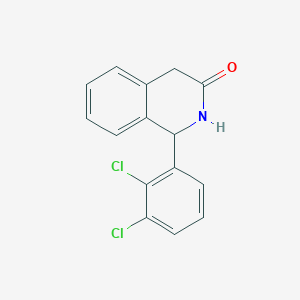
![1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid](/img/structure/B5156541.png)
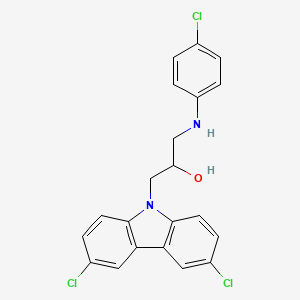
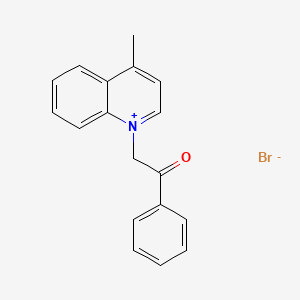
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
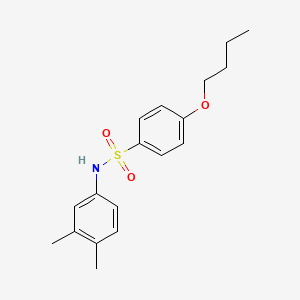
![ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
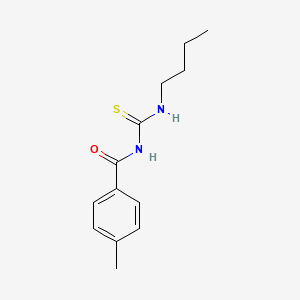
![3-chloro-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B5156586.png)
